molecular formula C15H12BrClFNO2 B4138223 5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

Cat. No. B4138223
M. Wt: 372.61 g/mol
InChI Key: KIGSZUPAGHSIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly referred to as BCFM or ML188 and is a member of the benzamide class of compounds. The chemical structure of BCFM is shown below:

Mechanism of Action

The mechanism of action of BCFM is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or protein. This binding results in the inhibition of the enzyme or protein, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BCFM are diverse and depend on the specific target enzyme or protein. For example, inhibition of PDE4 by BCFM can lead to a reduction in inflammation and immune response, which may have potential applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of HSP70 by BCFM can lead to a reduction in cell growth and survival, which may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of BCFM is its potent inhibitory activity against various enzymes and proteins, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of BCFM in lab experiments. For example, BCFM may have off-target effects on other enzymes or proteins, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on BCFM. One area of interest is the development of more potent and selective inhibitors of specific enzymes or proteins. Another area of interest is the development of BCFM derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, the potential therapeutic applications of BCFM in various diseases and conditions should be further explored.

Scientific Research Applications

BCFM has been extensively studied for its potential applications in scientific research. One of the most significant applications of BCFM is in the field of medicinal chemistry, where it has been shown to have potent inhibitory activity against various enzymes and proteins. For example, BCFM has been shown to inhibit the activity of the enzyme PDE4, which is involved in the regulation of inflammation and immune response. BCFM has also been shown to inhibit the activity of the protein HSP70, which is involved in the regulation of cell growth and survival.

properties

IUPAC Name

5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFNO2/c1-8-5-9(16)6-11(14(8)21-2)15(20)19-10-3-4-13(18)12(17)7-10/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGSZUPAGHSIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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